4-Bromo-1-(2-methoxyphenyl)pyrazole
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Overview
Description
4-Bromo-1-(2-methoxyphenyl)pyrazole is a heterocyclic compound with the molecular formula C10H9BrN2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methoxyphenyl)pyrazole typically involves the bromination of 1-(2-methoxyphenyl)pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrazole with a boronic acid derivative.
Scientific Research Applications
4-Bromo-1-(2-methoxyphenyl)pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The specific mechanism of action for 4-Bromo-1-(2-methoxyphenyl)pyrazole depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
4-Bromopyrazole: A simpler derivative with similar reactivity but lacking the methoxyphenyl group.
1-(2-Methoxyphenyl)pyrazole: The non-brominated parent compound, which has different reactivity and applications.
Other Halogenated Pyrazoles: Compounds such as 4-chloro-1-(2-methoxyphenyl)pyrazole, which have similar structures but different halogen atoms.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCURTKSIWPPPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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